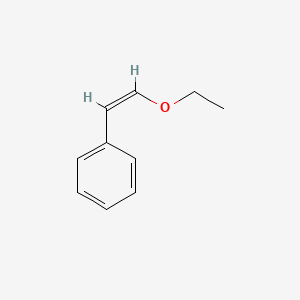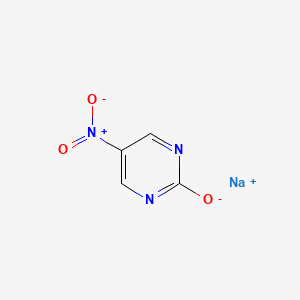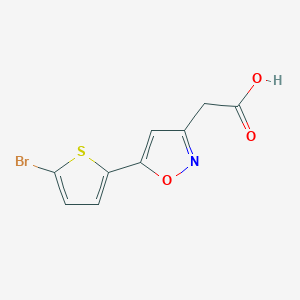
cis-Styryl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Styryl ethyl ether: is an organic compound with the molecular formula C₁₀H₁₂O. It is a type of α,β-unsaturated ether, characterized by the presence of a double bond between the alpha and beta carbon atoms adjacent to the ether oxygen. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Alkoxymercuration of Alkenes: In this method, an alkene reacts with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride (NaBH₄) to yield the ether.
Industrial Production Methods: The industrial production of ethers like cis-Styryl ethyl ether often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .
Analyse Chemischer Reaktionen
Types of Reactions:
Cationic Copolymerization: cis-Styryl ethyl ether undergoes cationic copolymerization with various acetals in the presence of boron trifluoride etherate as a catalyst.
Acid-Catalyzed Hydrolysis: This compound can undergo acid-catalyzed hydrolysis, where it reacts with water in the presence of an acid to form the corresponding alcohol and aldehyde.
Common Reagents and Conditions:
Boron trifluoride etherate: Used as a catalyst in cationic copolymerization reactions.
Acids: Such as hydrochloric acid (HCl) for hydrolysis reactions.
Major Products:
Alcohols and Aldehydes: Formed from hydrolysis reactions.
Polymers: Resulting from copolymerization reactions.
Wissenschaftliche Forschungsanwendungen
cis-Styryl ethyl ether has several applications in scientific research:
Polymer Chemistry: It is used in the study of cationic copolymerization reactions to understand the reactivity and properties of α,β-unsaturated ethers.
Material Science: The compound is investigated for its potential use in the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a model compound for studying various organic reactions, including hydrolysis and polymerization.
Wirkmechanismus
The mechanism of action of cis-Styryl ethyl ether in chemical reactions involves the formation of reactive intermediates such as carbocations during cationic copolymerization. The compound’s reactivity is influenced by the electronic and steric effects of substituents on the styryl group . In hydrolysis reactions, the ether bond is cleaved in the presence of an acid, leading to the formation of alcohol and aldehyde products .
Vergleich Mit ähnlichen Verbindungen
trans-Styryl ethyl ether: The trans isomer of cis-Styryl ethyl ether, which exhibits different reactivity and properties due to the geometric configuration of the double bond.
β-Ethoxystyrene: Another α,β-unsaturated ether with similar structural features but different reactivity.
Uniqueness: this compound is unique due to its specific geometric configuration, which affects its reactivity in various chemical reactions. The cis configuration leads to different steric and electronic effects compared to its trans counterpart, influencing its behavior in polymerization and hydrolysis reactions .
Eigenschaften
CAS-Nummer |
13294-31-0 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
[(Z)-2-ethoxyethenyl]benzene |
InChI |
InChI=1S/C10H12O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- |
InChI-Schlüssel |
FZHNODDFDJBMAS-HJWRWDBZSA-N |
Isomerische SMILES |
CCO/C=C\C1=CC=CC=C1 |
Kanonische SMILES |
CCOC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)
![3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13027305.png)
![Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)
![2-{3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptan-6-yl}aceticacid](/img/structure/B13027312.png)

![Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13027317.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)



![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)
